molecular formula C3H2F3I B2816842 (Z)-1-Iodo-2,3,3-trifluoro-1-propene CAS No. 110680-47-2

(Z)-1-Iodo-2,3,3-trifluoro-1-propene

Cat. No.: B2816842
CAS No.: 110680-47-2
M. Wt: 221.949
InChI Key: NPIYAKOYXRAKAR-UPHRSURJSA-N
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Description

(Z)-1-Iodo-2,3,3-trifluoro-1-propene is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Iodo-2,3,3-trifluoro-1-propene typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with acetylene under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Iodo-2,3,3-trifluoro-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like acetonitrile or DMF.

    Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are commonly used. The reactions are often performed at low temperatures to control the regioselectivity.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted propene derivatives, halogenated compounds, and various oxidized or reduced species, depending on the specific reaction pathway.

Scientific Research Applications

(Z)-1-Iodo-2,3,3-trifluoro-1-propene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1-Iodo-2,3,3-trifluoro-1-propene involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups imparts unique reactivity, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Iodo-2,3,3-trifluoro-1-propene: The (E)-isomer of the compound, which has different spatial arrangement of substituents.

    1-Iodo-3,3,3-trifluoropropene: A similar compound without the double bond, leading to different reactivity.

    1-Bromo-2,3,3-trifluoro-1-propene: A bromine analog with similar structural features but different reactivity due to the presence of bromine instead of iodine.

Uniqueness

(Z)-1-Iodo-2,3,3-trifluoro-1-propene is unique due to its specific geometric configuration (Z-isomer) and the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

(Z)-2,3,3-trifluoro-1-iodoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)F)\F)\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
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